molecular formula C8H16N4 B13218473 2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine

2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine

Cat. No.: B13218473
M. Wt: 168.24 g/mol
InChI Key: VGMXCYGOFAIOLY-UHFFFAOYSA-N
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Description

2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with 2-methylbutan-1-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring is known to interact with various biological targets, leading to diverse biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine: Similar structure but lacks the 2-methyl group.

    2-methyl-1-(1H-1,2,4-triazol-3-yl)butan-1-amine: Similar structure but lacks the 5-methyl group on the triazole ring.

    1-(1H-1,2,4-triazol-3-yl)butan-1-amine: Lacks both methyl groups.

Uniqueness

2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine is unique due to the presence of both the 2-methyl and 5-methyl groups, which can influence its chemical reactivity and biological activity. These structural features may enhance its binding affinity to specific targets and improve its overall efficacy in various applications.

Properties

Molecular Formula

C8H16N4

Molecular Weight

168.24 g/mol

IUPAC Name

2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine

InChI

InChI=1S/C8H16N4/c1-4-5(2)7(9)8-10-6(3)11-12-8/h5,7H,4,9H2,1-3H3,(H,10,11,12)

InChI Key

VGMXCYGOFAIOLY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C1=NNC(=N1)C)N

Origin of Product

United States

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